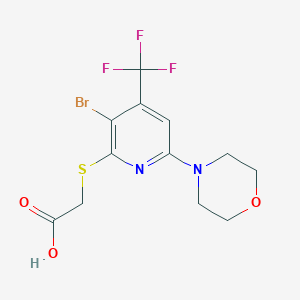
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Descripción general
Descripción
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of a chlorine atom on the pyridine ring and a hydroxyl group on the pyrimidine ring contributes to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL typically involves the reaction of 3-chloro-2-aminopyridine with suitable pyrimidine precursors under controlled conditions. One common method involves the cyclization of 3-chloro-2-aminopyridine with formamide or formic acid derivatives to form the pyrimidine ring . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent, showing promising activity against hepatic stellate cells.
Chemical Biology: It is used in the design of novel heterocyclic libraries for screening against various biological targets.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs with antimicrobial, antiviral, and antitumor activities.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium . This suggests that it may interfere with the signaling pathways involved in fibrosis, potentially targeting enzymes like collagen prolyl 4-hydroxylases.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)-pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-2-hydrazinopyridine: Contains a hydrazine group instead of a pyrimidine ring, leading to different chemical properties and applications.
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid:
Uniqueness
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is unique due to the combination of its pyridine and pyrimidine rings, along with the presence of a chlorine atom and a hydroxyl group. This unique structure contributes to its diverse reactivity and potential for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAWXODPWJCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



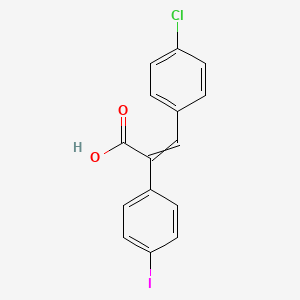
![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)
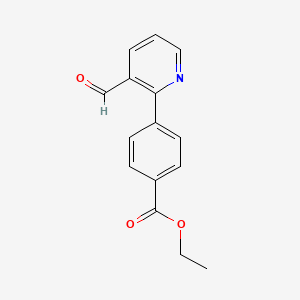
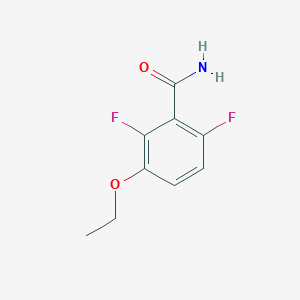
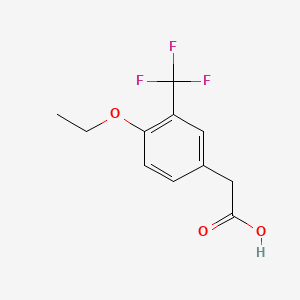
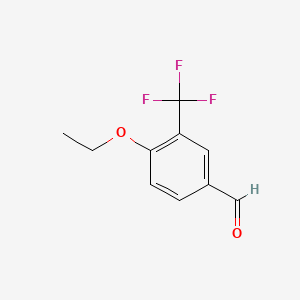
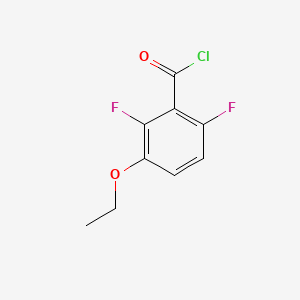

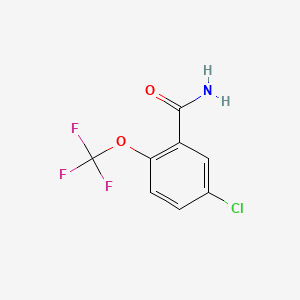
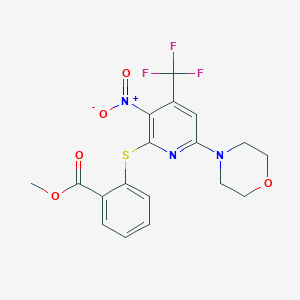
![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)
